3-Ethyl-1h-pyrazole-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-4-3-5(6(7)10)9-8-4/h3H,2H2,1H3,(H2,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFQVLABCULLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of the Pyrazole Carboxamide Scaffold in Contemporary Chemical Research
Significance of Pyrazole (B372694) Heterocycles in Medicinal and Agricultural Chemistry Research
Pyrazole heterocycles, five-membered rings containing two adjacent nitrogen atoms, are of paramount importance in the fields of medicinal and agricultural chemistry. Current time information in Bangalore, IN.acs.org Their structural and electronic properties make them ideal scaffolds for the design of molecules with diverse biological activities. google.com In medicinal chemistry, pyrazole derivatives have been extensively investigated and have led to the development of a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, anticancer, and antiviral drugs. guernseyregistry.comsrce.hrresearchgate.net The pyrazole ring is a key component in several FDA-approved drugs, highlighting its clinical significance. nih.gov
In the realm of agricultural chemistry, pyrazole-containing compounds have demonstrated significant potential as herbicides, insecticides, and fungicides. acs.orgnih.gov The ability of the pyrazole scaffold to interact with various biological targets in pests and pathogens has driven the development of effective crop protection agents. google.com The versatility of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, enhancing its efficacy and selectivity.
Evolution of Pyrazole Derivatives in Chemical Synthesis and Biological Evaluation
The synthesis of pyrazole derivatives has evolved significantly since the initial discoveries in the late 19th century. google.com Early methods primarily relied on the condensation of hydrazines with 1,3-dicarbonyl compounds, a technique that remains fundamental in modern synthetic strategies. nih.gov Over the years, a plethora of synthetic methodologies have been developed, including multicomponent reactions and cycloaddition strategies, which offer greater efficiency and molecular diversity. google.comgoogleapis.com
The biological evaluation of pyrazole derivatives has also seen remarkable advancements. High-throughput screening methods have enabled the rapid assessment of large libraries of pyrazole-based compounds for various biological activities. nih.gov This has accelerated the identification of lead compounds for drug discovery and agrochemical development. Furthermore, sophisticated analytical techniques and computational modeling have provided deep insights into the structure-activity relationships of pyrazole derivatives, guiding the rational design of more potent and selective molecules. sioc-journal.cn For instance, research into 1-methyl-1H-pyrazole-5-carboxamide derivatives has identified promising candidates for anti-prostate cancer agents through systematic structural modifications and evaluation of their inhibitory activities. benthamdirect.com
Position of Carboxamide Functionality within Pyrazole Scaffolds for Research Applications
Pyrazole-5-carboxamides, in particular, have garnered considerable attention in research. For example, 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide has been identified as a key intermediate in the synthesis of potent inhibitors of cyclic guanosine (B1672433) 3',5'-monophosphate phosphodiesterase 5 (cGMP PDE5), which are used in the treatment of erectile dysfunction. nih.gov The synthesis of this intermediate is well-documented, highlighting its importance in the pharmaceutical industry. google.com Similarly, derivatives of 1H-pyrazole-5-carboxamide have been designed and synthesized as potential fungicidal and insecticidal agents, demonstrating the broad utility of this structural motif. google.com The strategic placement of the carboxamide group, often in conjunction with other substituents, allows for the creation of molecules with tailored biological profiles.
Detailed Research Findings
The following tables present a selection of pyrazole carboxamide derivatives and related compounds from various research and patent literature, illustrating the chemical diversity and biological relevance of this scaffold.
| Compound Name | Molecular Formula | Application/Activity | Reference |
| 4-Amino-3-ethyl-1H-pyrazole-5-carboxamide | C6H10N4O | Intermediate in the synthesis of cGMP PDE5 inhibitors | nih.gov |
| 1-methyl-1H-pyrazole-5-carboxamide derivatives | Varies | Anti-prostate cancer agents | benthamdirect.com |
| 1H-pyrazole-5-carboxamide derivatives | Varies | Potential fungicidal and insecticidal agents | google.com |
| 3-arylisoxazoline-pyrazole-5-carboxamide derivatives | Varies | Insecticidal activity against Mythimna separata and Aphis craccivora | |
| Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives | Varies | Antitubercular agents | sioc-journal.cn |
| 5-Amino-1H-pyrazole-4-carboxamide derivatives | Varies | Potential antitumor agents, adenosine (B11128) deaminase inhibitors | |
| 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide | C6H6ClN7O2 | Antineoplastic activity |
Synthetic Methodologies for 3 Ethyl 1h Pyrazole 5 Carboxamide and Its Congeners
Classic Cyclization Approaches to the Pyrazole (B372694) Core
The formation of the pyrazole ring is fundamental to the synthesis of this class of compounds. Various classical methods have been established, primarily relying on the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.
Condensation of Hydrazine Derivatives with β-Diketones and Acetylenic Ketones
A well-established and versatile method for pyrazole synthesis is the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds. nih.govmdpi.com This approach, first reported by Knorr in 1883, allows for the creation of polysubstituted pyrazoles. nih.govmdpi.com The reaction of a β-diketone with a hydrazine can lead to a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. mdpi.com The regioselectivity of this reaction can be influenced by the nature of the substituents on both the β-diketone and the hydrazine, as well as the reaction conditions. nih.govresearchgate.netcdnsciencepub.com For instance, the condensation of aryl hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can yield a high degree of regioselectivity in favor of one isomer. nih.gov
Similarly, acetylenic ketones serve as effective precursors for pyrazole synthesis when reacted with hydrazines. mdpi.com This method has been known for over a century and provides a direct route to the pyrazole ring system. mdpi.com
A notable example involves the reaction of 2,4-pentanedione with hydrazine to form 3,5-dimethylpyrazole, which can then be used in further synthetic transformations. encyclopedia.pub
Synthesis via α,β-Unsaturated Aldehydes and Ketones
Another prevalent strategy for constructing the pyrazole nucleus involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives. researchgate.net This reaction typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. nih.gov The initial step is a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. researchgate.net
Modern advancements in this area include the use of iodine as a mediator for oxidative C-N bond formation in a one-pot synthesis from α,β-unsaturated aldehydes or ketones and hydrazines. organic-chemistry.orgnih.gov This metal-free approach is considered practical and environmentally friendly, offering access to a variety of substituted pyrazoles. organic-chemistry.orgnih.gov Additionally, microwave-assisted, solvent-free conditions have been developed for the synthesis of pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds, highlighting a green chemistry approach. scispace.comnih.gov
Targeted Synthesis of 3-Ethyl-1H-pyrazole-5-carboxamide and its Ethyl Ester Precursors
The synthesis of the specific target molecule, this compound, and its key precursors often builds upon the foundational cyclization reactions, followed by tailored functional group interconversions.
Cyclization of Ethyl Acetoacetate with Hydrazine Derivatives
The reaction of ethyl acetoacetate, a β-ketoester, with hydrazine hydrate (B1144303) is a common method to produce 3-substituted-5-pyrazolones. For instance, this reaction can yield 3-ethyl-1H-pyrazol-5(4H)-one.
Preparation from Ethyl 3-Ethyl-5-pyrazolecarboxylate
A key intermediate in the synthesis of this compound is its corresponding ethyl ester, ethyl 3-ethyl-5-pyrazolecarboxylate. This ester can be synthesized and subsequently converted to the desired amide. The synthesis of related ethyl pyrazole carboxylates has been documented, often involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For example, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be synthesized from ethyl 2,4-dioxovalerate and aqueous methylhydrazine. d-nb.info
The conversion of the ethyl ester to the carboxamide typically involves amidation, where the ester is reacted with ammonia (B1221849) or an appropriate amine.
A related synthesis involves the preparation of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate by reacting ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate in the presence of sodium hydride. google.com
Green Chemistry Approaches in Precursor Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org
For the synthesis of pyrazole precursors, several green chemistry strategies have been explored:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields. scispace.comnih.govnih.gov For instance, the synthesis of pyrazoles from tosylhydrazones of α,β-unsaturated carbonyls has been successfully achieved under microwave irradiation and solvent-free conditions. scispace.comnih.gov
Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a key principle of green chemistry. nih.gov Multicomponent reactions in aqueous media have been developed for the synthesis of pyrazole derivatives. nih.gov
Catalysis: The use of catalysts, including biocatalysts, nanocatalysts, and Lewis acids, can enhance reaction efficiency and selectivity, often under milder conditions. mdpi.comnih.gov For example, lithium perchlorate (B79767) has been used as a Lewis acid catalyst in an eco-friendly procedure for pyrazole synthesis. mdpi.com
Multicomponent reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, are highly efficient and atom-economical. rsc.orgnih.gov MCRs have been successfully employed for the synthesis of various pyrazole-containing heterocyclic systems. nih.gov
Flow chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. mdpi.com A transition metal-free continuous-flow process has been described for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. mdpi.com
A specific example of a greener approach is the synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate as a low-toxicity methylating agent, replacing more hazardous reagents like dimethyl sulfate. google.com
Table of Research Findings
| Starting Material(s) | Reagents/Conditions | Product(s) | Key Findings |
| α,β-Unsaturated Aldehydes/Ketones, Hydrazines | I₂-mediated oxidative C-N bond formation, Ethanol, Reflux | Di-, tri-, and tetrasubstituted pyrazoles | Metal-free, eco-friendly, one-pot synthesis with high yields. organic-chemistry.orgnih.gov |
| Tosylhydrazones of α,β-Unsaturated Carbonyls | Microwave irradiation, Solvent-free | 3,5-Disubstituted-1H-pyrazoles | Green chemistry approach with short reaction times and high yields. scispace.comnih.gov |
| Ethyl 3-ethyl-5-pyrazolecarboxylate, Dimethyl carbonate | Sodium hydride, Dimethylformamide, 80-140°C | Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate | Use of a low-toxicity methylating agent as a green alternative. google.com |
| Alkyl nitrile derivatives, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate | CuFe₂O₄, Water, 60°C | Pyrano[2,3-c]-pyrazoles | Nanocatalyst effective in a four-component reaction in an aqueous medium. nih.gov |
| Terminal aryl alkynes, n-BuLi, Acyl chlorides, Hydrazine derivatives | Continuous-flow process | 3,5-Di- and 1,3,5-trisubstituted pyrazoles | Transition metal-free synthesis under mild conditions. mdpi.com |
Advanced Synthetic Strategies for Pyrazole Carboxamide Formation
Recent advancements in synthetic organic chemistry have provided a plethora of sophisticated methods for the construction of pyrazole carboxamides. These strategies offer improvements in terms of yield, regioselectivity, reaction conditions, and substrate scope.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including pyrazoles. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. wikipedia.orgmdpi.com
Nitrile imines, often generated in situ from the corresponding hydrazonoyl halides, react with alkynes to afford pyrazoles. The regioselectivity of this reaction is a crucial aspect, and it is influenced by both electronic and steric factors of the reactants. For the synthesis of pyrazole-5-carboxamides, a suitably substituted alkyne bearing a carboxamide or a precursor group is required.
Diazo compounds are also valuable 1,3-dipoles for pyrazole synthesis. Their reaction with alkynes can be catalyzed by various transition metals, which can influence the regiochemical outcome. mdpi.com For instance, the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds has been utilized to produce pyrazole-5-carboxylates, which can then be converted to the corresponding carboxamides. mdpi.com A notable example is the regioselective 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals, serving as alkyne surrogates, to yield 3,5-disubstituted pyrazoles. organic-chemistry.org
The use of sydnones as 1,3-dipole precursors in reactions with alkynes has also been reported to produce 1,4-disubstituted pyrazoles with high regioselectivity. mdpi.com Furthermore, photochemically induced 1,3-dipolar cycloadditions offer a mild and efficient alternative for pyrazole synthesis. acs.org
| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |
| Nitrile Imine | Alkyne | Base | Pyrazole | mdpi.com |
| Ethyl Diazoacetate | α-Methylene Carbonyl | DBU | Pyrazole-5-carboxylate | mdpi.com |
| Diazo compound (from N-tosylhydrazone) | Bromovinyl acetal | - | 3,5-Disubstituted Pyrazole | organic-chemistry.org |
| Sydnone | Alkyne | Cu-catalyst or Visible light | 1,4-Disubstituted Pyrazole | mdpi.com |
| Nitrile Imine (from Tetrazole) | α,β-Unsaturated Aldehyde | Visible light/Eosin Y | Pyrazole | acs.org |
Claisen-Schmidt Reaction in Pyrazole Carboxamide Synthesis
The Claisen-Schmidt condensation is a fundamental reaction in organic synthesis used to form α,β-unsaturated ketones, also known as chalcones. These chalcones are versatile intermediates that can be subsequently used to construct pyrazole rings. The reaction involves the base- or acid-catalyzed condensation of an aldehyde or ketone with another carbonyl compound.
In the context of pyrazole carboxamide synthesis, a common approach involves the initial synthesis of chalcone (B49325) derivatives through a Claisen-Schmidt reaction. sphinxsai.com These chalcones are then reacted with a hydrazine derivative, such as semicarbazide (B1199961) hydrochloride, in a cyclocondensation reaction to yield the desired pyrazole carboxamides. sphinxsai.comresearchgate.net This two-step process allows for the introduction of a variety of substituents on the pyrazole ring by choosing the appropriate starting aldehydes and ketones for the initial Claisen-Schmidt condensation. For example, an efficient synthesis of pyrazole carboxamides has been developed via an acid-catalyzed reaction of chalcones and semicarbazide hydrochloride, resulting in good yields. researchgate.netresearchgate.net
The reaction conditions for the cyclocondensation step can be varied, with some procedures utilizing reflux conditions in solvents like methanol (B129727) with an acid catalyst. sphinxsai.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Final Product | Reference |
| Aldehyde/Ketone | Carbonyl Compound | Base or Acid | Chalcone (α,β-Unsaturated Ketone) | - | |
| Chalcone | Semicarbazide Hydrochloride | Acid (e.g., HCl) / Methanol, Reflux | - | Pyrazole Carboxamide | sphinxsai.comresearchgate.net |
Transition-Metal Catalysis and Photoredox Reactions
Modern synthetic methods increasingly rely on transition-metal catalysis and photoredox reactions to achieve efficient and selective C-H functionalization and bond formation. researchgate.net These approaches offer novel pathways for the synthesis of complex molecules like pyrazole carboxamides, often under milder reaction conditions. mdpi.com
Transition-Metal Catalysis:
Transition metals such as palladium, copper, and ruthenium play a pivotal role in the synthesis and functionalization of pyrazoles. researchgate.net Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are used to introduce aryl or other substituents onto the pyrazole ring. nih.gov Copper-catalyzed reactions are also prevalent, for instance, in the amination of C-H bonds to form the pyrazole ring. acs.org Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to be highly efficient for the regioselective synthesis of 3-CF3-pyrazoles. mdpi.com Iron catalysis has been employed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. mdpi.comnih.gov This strategy has been successfully applied to the synthesis of pyrazoles. For example, a photoredox-catalyzed cycloaddition/Norrish-type fragmentation sequence has been developed for the regioselective synthesis of pyrazoles, where an aldehyde acts as a photoremovable directing group. acs.org Ruthenium and iridium-based photocatalysts have been utilized for the cyclization of substituted hydrazines with activated alkenes to afford pyrazoles. mdpi.com These reactions often proceed with high efficiency and functional group tolerance. mdpi.comacs.org
| Reaction Type | Catalyst | Key Features | Reference |
| C-H Arylation | Palladium | Direct functionalization of the pyrazole core. | researchgate.net |
| C-H Amination | Copper | Formation of the pyrazole ring via C-N bond formation. | acs.org |
| Cycloaddition | Silver | Highly regioselective synthesis of CF3-substituted pyrazoles. | mdpi.com |
| Cyclization | Iron | Regioselective synthesis from diarylhydrazones. | organic-chemistry.org |
| Cycloaddition/Fragmentation | Eosin Y (Photocatalyst) | Uses α,β-unsaturated aldehydes as alkyne equivalents. | acs.org |
| Cyclization | Ruthenium/Iridium (Photocatalyst) | Mild reaction conditions, high functional group tolerance. | mdpi.com |
One-Pot Multicomponent Processes for Pyrazole Formation
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing purification steps and saving time and resources. Several MCRs have been developed for the synthesis of pyrazole derivatives, including pyrazole carboxamides.
A notable example is the three-component synthesis of pyrazole-triazolopyrimidine hybrids, where a Claisen-Schmidt condensation product is further reacted in the same pot. mdpi.com Another approach involves a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones, which proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and transition-metal-free oxidative aromatization. researchgate.net
Furthermore, a one-pot, four-component reaction has been reported for the synthesis of 1H-pyrazole-1-carbothioamide derivatives using hydrazine hydrate, arylidene malononitrile, an isothiocyanate, and a catalyst. biointerfaceresearch.com These MCRs provide a rapid and efficient route to structurally diverse pyrazole derivatives.
| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |
| Three | Aldehyde, 1,3-Dicarbonyl, Diazo compound/Tosyl hydrazone | Molecular Oxygen (oxidant) | Polyfunctional Pyrazole | researchgate.net |
| Three | Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | [bmim][FeCl4] (magnetic ionic liquid), Flow Oxygen | Pyrazole 4-carboxylic acid ethyl ester | sid.ir |
| Four | Hydrazine hydrate, Arylidene malononitrile, Isothiocyanate, Catalyst | HAp/ZnCl2, Solvent-free, 60-70°C | 1H-Pyrazole-1-carbothioamide | biointerfaceresearch.com |
Microwave, Ultrasound, and Mechanochemical Assisted Synthesis
The use of non-conventional energy sources like microwave irradiation, ultrasound, and mechanochemistry has gained significant traction in organic synthesis for their ability to accelerate reaction rates, improve yields, and promote greener chemical processes. researchgate.netrsc.org
Microwave-Assisted Synthesis:
Microwave irradiation has been extensively used to synthesize pyrazole carboxamides and their congeners. nih.gov This technique often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. ijprajournal.com For example, the synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides was achieved through a regioselective 1,3-dipolar cycloaddition under both conventional and microwave conditions, with the latter being more efficient. nih.gov Similarly, the synthesis of various pyrazole derivatives, including carboxamides, from chalcones and hydrazine derivatives has been successfully performed under microwave irradiation.
Ultrasound-Assisted Synthesis:
Ultrasonic irradiation provides an alternative energy source that can enhance chemical reactivity through acoustic cavitation. arabjchem.org This method has been applied to the synthesis of pyrazole derivatives, including one-pot, four-component reactions to produce complex pyrazole-containing heterocycles. benthamdirect.combenthamdirect.com Ultrasound-assisted 1,3-dipolar cycloaddition reactions have also been reported, offering high yields in short reaction times. bohrium.com
Mechanochemical Synthesis:
Mechanochemical synthesis, which involves grinding solid reactants together, often in the absence of a solvent, represents a highly sustainable and efficient synthetic approach. This technique has been explored for the formation of the pyrazole ring. For instance, the solvent-free mechanochemical synthesis of a pyrazole intermediate was achieved by ball-milling 2-fluoroethylhydrazine hydrochloride and diethyl acetylenedicarboxylate, demonstrating the potential of this method to reduce solvent waste.
| Energy Source | Key Advantages | Example Application | Reference |
| Microwave | Reduced reaction times, improved yields | Synthesis of pyrazole carboxamides from chalcones | |
| Microwave | Efficient 1,3-dipolar cycloaddition | Synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides | nih.gov |
| Ultrasound | Enhanced reactivity, green conditions | One-pot, four-component synthesis of pyrazole derivatives | benthamdirect.com |
| Ultrasound | High yields, short reaction times | 1,3-Dipolar cycloaddition reactions | bohrium.com |
| Mechanochemistry | Solvent-free, sustainable | Pyrazole ring formation via ball-milling |
Regioselectivity and Reaction Optimization in Pyrazole Carboxamide Synthesis
A critical challenge in the synthesis of substituted pyrazoles, including this compound, is controlling the regioselectivity of the ring-forming reaction. The reaction of unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines can potentially lead to the formation of two regioisomers. mdpi.com
The regiochemical outcome is influenced by several factors, including the nature of the substituents on both the dicarbonyl compound and the hydrazine, the reaction solvent, temperature, and the presence of catalysts. mdpi.comnih.gov For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines, the use of N,N-dimethylacetamide as a solvent at room temperature has been shown to provide high regioselectivity. mdpi.com Similarly, the reaction of arylhydrazine hydrochlorides with enones has been found to yield 1,3-regioisomers, while the corresponding free hydrazine leads to the 1,5-regioisomer. acs.org
Optimization of reaction conditions is therefore crucial to maximize the yield of the desired regioisomer and minimize the formation of byproducts. This involves a systematic study of parameters such as:
Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the reaction pathway. nih.gov
Temperature: Varying the reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting regioselectivity. mdpi.com
Catalyst: The choice of acid, base, or transition-metal catalyst can direct the reaction towards a specific regioisomer. mdpi.com
Nature of Reactants: The electronic and steric properties of the substituents on the starting materials play a fundamental role in determining the regiochemical outcome. acs.org
For example, a study on the synthesis of ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers highlighted the development of specific two-step syntheses to achieve the desired regiochemistry. nih.gov
| Factor | Influence on Regioselectivity | Example | Reference |
| Solvent | Polarity and type can favor one isomer over another. | N,N-dimethylacetamide for high regioselectivity in 1-arylpyrazole synthesis. | mdpi.com |
| Reactant Form | Use of hydrochloride salt vs. free base of hydrazine. | Arylhydrazine hydrochloride gives 1,3-isomers; free hydrazine gives 1,5-isomers. | acs.org |
| Substituents | Steric and electronic effects direct the cyclization. | Bulky substituents can favor the formation of the less sterically hindered isomer. | acs.org |
| Synthetic Route | Designed multi-step synthesis to isolate specific isomers. | Separate synthetic pathways for 5-hydroxy and 3-hydroxy pyrazole carboxylates. | nih.gov |
Elucidation of Chemical Reactivity and Transformative Reactions of 3 Ethyl 1h Pyrazole 5 Carboxamide Derivatives
Functional Group Interconversions on the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, rendering it susceptible to various chemical modifications. mdpi.com The reactivity is influenced by the nature of the nitrogen atoms—one acidic (pyrrole-like) and one basic (pyridine-like)—and the carbon atoms at positions C3, C4, and C5. mdpi.com While the C4 position is generally nucleophilic, the C3 and C5 positions exhibit electrophilic character. mdpi.com
Oxidation Reactions Leading to Carboxylic Acid Derivatives
The alkyl substituents on the pyrazole ring, such as the ethyl group at the C3 position, can be oxidized to yield the corresponding carboxylic acid. This transformation is a common strategy for creating key intermediates for further derivatization. One established method for this type of oxidation on related pyrazole structures involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net Another relevant oxidative process is the aromatization of a dihydropyrazole precursor to the stable aromatic pyrazole ring, which can be achieved using oxidants like potassium persulfate catalyzed by sulfuric acid. google.com While direct oxidation of the C3-ethyl group of the title compound is a plausible transformation, specific examples in the literature often focus on the oxidation of simpler alkyl groups like methyl. researchgate.net
Table 1: Representative Oxidation Reactions on Pyrazole Scaffolds
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 3-Methylpyrazole | Potassium Permanganate (KMnO₄) | 1H-Pyrazole-3-carboxylic acid | researchgate.net |
Reduction Reactions for Hydrazine (B178648) Derivatives
Reduction reactions involving the pyrazole nucleus are less common than oxidations. While the synthesis of pyrazoles often begins with hydrazine derivatives, the reduction of the aromatic pyrazole ring back to a hydrazine is not a typical transformation. mdpi.com Instead, reduction reactions on pyrazole derivatives commonly target substituents attached to the ring. For instance, a nitro group introduced onto the pyrazole ring can be readily reduced to an amino group. This is often accomplished through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. dur.ac.uk This conversion of a nitro-substituted pyrazole to an amino-pyrazole is a key step in the synthesis of various biologically active molecules. dur.ac.uk
Table 2: Example of Substituent Reduction on a Pyrazole Ring
| Starting Material | Reagent(s) | Product | Reference |
|---|
Electrophilic and Nucleophilic Substitution Reactions
The electron-rich nature of the pyrazole ring makes it amenable to electrophilic substitution, which preferentially occurs at the C4 position. mdpi.com Common electrophilic substitution reactions include nitration and halogenation. For example, nitration can be achieved to introduce a nitro group at the C4 position of the pyrazole ring. google.com Similarly, chlorination has been demonstrated on related pyrazole esters using reagents like hydrochloric acid and hydrogen peroxide. google.com
Nucleophilic substitution reactions are also possible, particularly at the C3 and C5 positions, which are more electrophilic due to their proximity to the ring nitrogen atoms. mdpi.comsmolecule.com The reactivity of the pyrazole ring towards both electrophiles and nucleophiles can be significantly modulated by the substituents present on the ring. mdpi.comscirp.org
Table 3: Examples of Substitution Reactions on the Pyrazole Ring
| Reaction Type | Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Electrophilic Chlorination | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Hydrochloric acid, Hydrogen peroxide | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | google.com |
Derivatization at the Carboxamide Moiety
The carboxamide group at the C5 position is a key handle for introducing structural diversity. This is typically achieved by first hydrolyzing the corresponding ester precursor to the carboxylic acid, which then serves as a versatile intermediate for a range of coupling reactions.
Amidation and Esterification Reactions of Pyrazole Carboxylic Acids
The hydrolysis of a pyrazole ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction is often carried out under basic conditions, for example, by heating with lithium hydroxide (B78521) (LiOH) in an aqueous solvent mixture. nih.gov The resulting pyrazole carboxylic acid is a crucial building block. evitachem.comvulcanchem.com
This carboxylic acid can then undergo esterification, reacting with an alcohol in the presence of an acid catalyst to form a new ester, or amidation, reacting with an amine to form a new amide. smolecule.comvulcanchem.com These classic reactions allow for the straightforward modification of the C5 substituent.
Introduction of Diverse Functional Groups via Amide Coupling
Modern synthetic chemistry provides powerful tools for forming amide bonds directly from carboxylic acids and amines under mild conditions. dur.ac.uk This is particularly valuable for creating libraries of diverse 3-ethyl-1H-pyrazole-5-carboxamide derivatives for biological screening. The process involves activating the pyrazole carboxylic acid with a coupling agent, which facilitates the reaction with a primary or secondary amine. nih.gov
Commonly used coupling reagents include carbodiimides like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBT). nih.gov These methods are highly efficient and tolerate a wide variety of functional groups on the amine coupling partner, enabling the synthesis of a vast array of complex amide derivatives. dur.ac.uknih.gov
Table 4: Reagents for Amide Coupling of Pyrazole Carboxylic Acids
| Carboxylic Acid Precursor | Amine | Coupling Reagents | Product Type | Reference |
|---|---|---|---|---|
| 5-Phenyl-1H-pyrazole-3-carboxylic acid | 1-(piperazin-1-yl)ethanone | HOBT, EDCI, DIEA | Piperazine-coupled amide | nih.gov |
Halogenation Studies on the Pyrazole Nucleus
Halogenation of the pyrazole ring, particularly at the C4 position, is a fundamental transformation for preparing versatile intermediates. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, with the C4 position being the most reactive site in the absence of other directing groups. Various halogenating agents have been employed to introduce chloro, bomo, and iodo substituents onto the pyrazole core of compounds related to this compound.
Research has demonstrated the successful chlorination of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate using a mixture of hydrochloric acid and hydrogen peroxide google.com. This method provides a straightforward approach to obtaining the 4-chloro derivative. Similarly, the bromination of 3-ethyl-1H-pyrazole-5-carboxylic acid can be achieved, yielding the corresponding 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid, a key intermediate for further functionalization . The introduction of a bromine atom at the 4-position is particularly valuable as it paves the way for various palladium-catalyzed cross-coupling reactions .
The choice of halogenating agent and reaction conditions can be tailored to achieve the desired substitution pattern and yield. Below is a summary of typical halogenation reactions performed on 3-ethyl-pyrazole-5-carboxylic acid derivatives.
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate | HCl, H₂O₂ | 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | google.com |
| 3-Ethyl-1H-pyrazole-5-carboxylic acid | Bromine | 4-Bromo-3-ethyl-1H-pyrazole-5-carboxylic acid |
Coupling Reactions for Extended Pyrazole Systems
The halogenated derivatives of this compound are valuable precursors for constructing more complex molecular architectures through various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.
The Suzuki-Miyaura coupling is a widely used method for creating biaryl structures. Research has shown that ethyl 4-bromo-1H-pyrazole-5-carboxylate can be effectively coupled with phenylboronic acid under typical Suzuki-Miyaura conditions to yield the 4-phenyl substituted product in excellent yields researchgate.net. These reactions are generally catalyzed by a palladium complex in the presence of a base. The reaction conditions can be optimized by screening different catalysts, ligands, bases, and solvent systems to achieve high yields and purity of the desired extended pyrazole system rsc.org.
The Heck reaction provides a means to introduce alkenyl substituents onto the pyrazole ring. This palladium-catalyzed reaction between a halide and an alkene, typically in the presence of a base, is a versatile method for C-C bond formation with good stereoselectivity organic-chemistry.orgclockss.org. While specific examples for 4-halo-3-ethyl-1H-pyrazole-5-carboxamide are not extensively detailed in the provided context, the general applicability of the Heck reaction to halo-pyrazoles suggests its utility in synthesizing vinyl-substituted derivatives of the target compound beilstein-journals.org.
The Sonogashira coupling is employed to introduce alkynyl moieties, forming C(sp²)-C(sp) bonds. This reaction typically involves a palladium catalyst, a copper co-catalyst, and a base wikipedia.org. Copper-free Sonogashira protocols have also been developed and have shown to be effective for the coupling of various aryl and heteroaryl bromides nih.govacs.org. The resulting alkynyl-substituted pyrazoles are important intermediates for the synthesis of various heterocyclic compounds and can be used in the development of novel materials and pharmaceuticals unm.eduresearchgate.net.
The table below summarizes representative coupling reactions involving halo-pyrazole derivatives structurally related to this compound.
| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd-catalyst, base | Ethyl 4-phenyl-1H-pyrazole-5-carboxylate | researchgate.net |
| Heck | Aryl/Vinyl Halide | Activated Alkene | Pd-catalyst, base | Alkenyl-substituted pyrazole | organic-chemistry.orgclockss.org |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd-catalyst, Cu co-catalyst, base | Alkynyl-substituted pyrazole | wikipedia.orgunm.edu |
Advanced Spectroscopic and Crystallographic Characterization of Pyrazole Carboxamide Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering a window into the chemical environment of individual atoms. For pyrazole (B372694) carboxamide analogs, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.
Proton (¹H) NMR Characterization of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. In pyrazole carboxamide derivatives, the chemical shifts and coupling patterns are characteristic of the pyrazole ring and its substituents.
For instance, in a series of novel pyrazole-4-carboxamide derivatives, the characteristic pyrazole ring hydrogen chemical shift values appeared around 8.3–8.4 ppm. japsonline.com The CONH protons in pyrazole-carboxamides are typically observed as a singlet in the downfield region, for example, between δ = 10.94‒10.76 ppm. nih.gov In some cases, the NH proton of the pyrazole ring can be observed as a broad singlet. d-nb.info The protons of the ethyl group at the 3-position would exhibit a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group, with their exact chemical shifts influenced by the electronic environment of the pyrazole ring.
The ¹H NMR spectra of pyrazoline analogs, which are related structures, show an ABX pattern for the protons on the pyrazoline ring, confirming its formation. acs.org Specifically, the -CH2 protons appear as doublets of doublets at approximately 3.02–3.25 ppm (HA) and 3.73–4.12 ppm (HB), while the -CH proton resonates as a doublet of doublets at 5.31–5.97 ppm (HX). acs.org
Detailed ¹H NMR data for various pyrazole carboxamide analogs have been reported, confirming the structures of the synthesized compounds. tandfonline.combeilstein-journals.orgbeilstein-journals.org For example, in one study, the ¹H NMR spectrum of a pyrazole carboxamide derivative in DMSO-d6 showed a singlet for the CONH proton at 10.79 ppm and a multiplet for the aromatic protons in the range of 7.20-7.79 ppm. tandfonline.com
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrazole Carboxamide Analogs
| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Reference |
| Pyrazole Ring CH | 8.3 - 8.4 | Singlet | japsonline.com |
| CONH | 10.75 - 10.94 | Singlet | nih.govtandfonline.com |
| Pyrazole NH | ~12.75 | Broad Singlet | d-nb.info |
| Aromatic CH | 6.44 - 8.31 | Multiplet | tandfonline.com |
| Pyrazoline CH | 5.31 - 5.97 | Doublet of Doublets | acs.org |
| Pyrazoline CH₂ | 3.02 - 4.12 | Doublet of Doublets | acs.org |
Carbon-13 (¹³C) NMR Analysis of Structural Backbones
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. In pyrazole carboxamide analogs, the chemical shifts of the carbon atoms in the pyrazole ring and the carboxamide group are particularly diagnostic.
The carboxamide carbonyl carbon (C=O) typically resonates in the range of δ = 159.00–162.78 ppm. japsonline.comnih.govtandfonline.com The carbons of the pyrazole ring also show characteristic chemical shifts. For example, in a series of pyrazole-carboxamides, the pyrazole C-3, C-5, and C-4 carbons were observed at approximately 145.51, 143.80, and 120.11 ppm, respectively. tandfonline.com For other pyrazole carboxamide derivatives, the carboxamide bond linkage C13 chemical shifts were observed in the region of 160–170 ppm. japsonline.com
The substitution pattern on the pyrazole ring significantly influences the ¹³C NMR chemical shifts. For instance, the carbon of a benzoyl C=O group attached to the pyrazole ring can be found around 190.80 ppm. tandfonline.com The chemical shifts of the ethyl group at the 3-position would also be observable, providing further confirmation of the structure.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrazole Carboxamide Analogs
| Carbon Type | Chemical Shift Range (ppm) | Reference |
| Amide C=O | 159.00 - 170.00 | japsonline.comnih.govtandfonline.com |
| Pyrazole C-3 | ~145.51 | tandfonline.com |
| Pyrazole C-4 | ~120.11 | tandfonline.com |
| Pyrazole C-5 | ~143.80 | tandfonline.com |
| Benzoyl C=O | ~190.80 | tandfonline.com |
Nitrogen-15 (¹⁵N) NMR for Heteroatom Insight
Nitrogen-15 NMR spectroscopy is a powerful tool for studying the electronic environment of nitrogen atoms within a molecule, which is particularly relevant for the heteroaromatic pyrazole ring. The chemical shifts of the two nitrogen atoms in the pyrazole ring can provide insights into tautomerism and hydrogen bonding. mdpi.com
In the solid state, ¹⁵N CP/MAS NMR can be used to study the proton transfer dynamics between the nitrogen atoms. The chemical shifts of the pyridinic nitrogen (-N=) and the pyrrolic nitrogen (-NH-) are distinct and sensitive to their environment. For instance, the chemical shift of the -N= nitrogen is significantly affected by intermolecular hydrogen bonds, showing large negative effects of about 10-20 ppm depending on the pyrazole derivative.
In solution, ¹⁵N NMR can help to distinguish between different tautomers. For 1H-pyrazole-3-(N-tert-butyl)-carboxamide, ¹⁵N NMR studies showed that in the solid state it exists as the 3-substituted tautomer, while in solution both 3- and 5-substituted tautomers are present in a ratio that depends on the temperature. researchgate.net The nitrogen chemical shifts are also influenced by solvent polarity and acidity, with analyses preferably performed in solvents like DMSO, acetone, or chloroform. mdpi.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound.
For pyrazole carboxamide analogs, HRMS is used to confirm the calculated molecular formula. nih.govmdpi.com For example, in the synthesis of novel pyrazole-carboxamides, HRMS analysis was used to confirm the structures of all newly synthesized compounds. nih.gov Similarly, the structures of novel pyrazole-4-carboxamides were characterized by HRMS, among other techniques. bohrium.com
LC-MS and GC-MS for Compound Purity and Identification
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are widely used to assess the purity of compounds and to identify components in a mixture.
LC-MS has been used to analyze various pyrazole carboxamide derivatives, providing their mass-to-charge ratios and confirming their molecular weights. d-nb.info For example, the LC-MS analysis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid showed a peak at m/z 140, corresponding to [M + H]⁺. d-nb.info Similarly, GC-MS has been employed to identify pyrazole carboxamide derivatives, with the mass spectrum providing characteristic fragmentation patterns. d-nb.info These techniques are invaluable for monitoring the progress of a reaction and for ensuring the purity of the final product.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. This method is particularly valuable for pyrazole carboxamide analogs as it typically produces protonated molecular ions [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, allowing for precise mass determination with minimal fragmentation. mdpi.com The structural elucidation of various pyrazole analogs is often confirmed using ESI-MS, where the observed mass-to-charge (m/z) ratio is compared with the calculated molecular weight. acs.orgresearchgate.net
In the analysis of pyrazole carboxamide derivatives, ESI-MS data confirms the proposed stoichiometry of the synthesized compounds. acs.org For instance, studies on various analogs show the successful detection of their molecular ions, which aligns with their expected chemical formulas. mdpi.comacs.org
Table 1: ESI-MS Data for Selected Pyrazole Carboxamide Analogs
| Compound | Calculated m/z ([M+H]⁺ or [M]⁺) | Found m/z | Reference |
|---|---|---|---|
| (4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepin[4,5-c]pyrazol-3-yl)(pyrrolidin-1-yl)methanone | 306.2 | 306.2 ([M+H]⁺) | mdpi.com |
| 1-(4-(Dimethylamino)phenyl)-5-(p-tolyl)pyrazoline-3-carboxamide | 338.47 | 339.20 ([M+1]⁺) | acs.org |
| 5-(4-Chlorophenyl)-1-(4-(dimethylamino)phenyl)pyrazoline-3-carboxamide | 358.89 | 359.17 ([M+1]⁺) | acs.org |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. nih.govpressbooks.pubnsf.gov When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique absorption spectrum that acts as a molecular fingerprint. This method is instrumental in confirming the structure of pyrazole carboxamide analogs by identifying key vibrational modes. mdpi.comresearchgate.net
The IR spectra of pyrazole carboxamides and their derivatives consistently reveal characteristic absorption bands. Key peaks include:
N-H and NH₂ Stretching: Bands in the region of 3100–3500 cm⁻¹ correspond to the stretching vibrations of the amine and amide groups. nih.gov
C=O Stretching: A strong absorption band typically appears in the range of 1650–1722 cm⁻¹, indicative of the carbonyl group in the carboxamide moiety. nih.gov
C=N Stretching: The pyrazole ring's C=N bond is often observed between 1570 cm⁻¹ and 1626 cm⁻¹. acs.orgnih.gov
Pyrazole Ring Vibrations: Multiple peaks corresponding to the stretching and bending of the pyrazole ring are found in the fingerprint region (below 1600 cm⁻¹). researchgate.net
These spectral features provide definitive evidence for the successful synthesis and structural integrity of the target molecules.
Table 2: Characteristic FT-IR Absorption Frequencies for Pyrazole Carboxamide Analogs
| Functional Group | Wavenumber (cm⁻¹) | Compound Type / Example | Reference |
|---|---|---|---|
| NH, NH₂ | 3439, 3277, 3163 | 5-Amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide | nih.gov |
| NH₂, C=N, C=S | 3263, 3442 (NH₂), 1587 (C=N), 1337 (C=S) | Carbothioamide-based pyrazoline analog | acs.org |
| C=O (Amide) | 1659 | 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides | nih.gov |
| C=O (Aromatic) | 1659 | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride related compound | |
| C=O (Ester) | 1722 | Related pyrazole carboxylic acid ester derivative |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the n→π* and π→π* transitions of unsaturated systems and heteroatoms. mdpi.com For pyrazole carboxamide analogs, this technique provides valuable information about their electronic structure and conjugation. The position and intensity of absorption maxima (λ_max) are sensitive to the molecular structure, including the substituents on the pyrazole ring and the presence of the carboxamide group. researchgate.netmdpi.com
Studies have shown that the introduction of a carboxamide group to the pyrazole ring causes a significant bathochromic (red) shift in the absorption maximum, typically between 20-26 nm, along with an increase in the molar extinction coefficient. researchgate.netresearching.cn The position of substituents on the pyrazole ring also influences the absorption spectrum; substitution at the 4-position leads to a much larger bathochromic shift (>10 nm) compared to substitution at the 3 or 5 positions (3-4 nm). researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can simulate UV-Vis spectra, helping to assign the observed absorption bands to specific electronic transitions, such as HOMO→LUMO excitations. researchgate.netnih.gov
Table 3: UV-Vis Absorption Data for Pyrazole Analogs
| Compound / Analog Type | Solvent | λ_max (nm) | Transition Type / Observation | Reference |
|---|---|---|---|---|
| 1-Carboxamidepyrazoles | Not Specified | ~20-26 nm shift | Bathochromic shift upon carboxamide introduction | researchgate.netresearching.cn |
| 5-hydroxy-2,6-diphenylpyrano[2,3-c]pyrazol-4(2H)-one | MeOH | 337 | Electronic absorption maximum | mdpi.com |
| 5-hydroxy-2-phenyl-6-(p-tolyl)pyrano[2,3-c]pyrazol-4(2H)-one | MeOH | 341 | Electronic absorption maximum | mdpi.com |
| Pyranopyrazole Compound 5 | Ethanol (B145695) | 325, 202 | n→π* and π→π* transitions | mdpi.com |
| Pyranopyrazole Compound 8 | Ethanol | 329, 267 | n→π* and π→π* transitions | mdpi.com |
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netosti.gov For pyrazole carboxamide analogs, XRD studies have been crucial for unambiguously confirming their molecular structures and understanding their packing in the solid state. researchgate.netsioc-journal.cn
Crystallographic analyses of related compounds have revealed key structural features. For example, in some structures, the pyrazole ring is oriented perpendicularly to an attached benzene (B151609) ring, a conformation stabilized by intramolecular hydrogen bonds. The planarity of the molecule and the nature of intermolecular hydrogen bonds, which can link molecules into chains or more complex networks, are also elucidated. osti.gov The crystal structures of various pyrazole derivatives have been successfully determined, confirming their synthesis and providing insights into their structural properties. researchgate.netgoogle.comgoogle.com
Table 4: Crystallographic Data for Selected Pyrazole Analogs
| Compound | Crystal System / Space Group | Key Structural Feature(s) | Reference |
|---|---|---|---|
| A pyrazole carboxamide derivative (5f) | Monoclinic, C2/c | Confirmed molecular structure through X-ray diffraction. | researchgate.net |
| N—((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide (Form I) | Not specified | Characteristic XRPD peaks at 8.5, 10.4, 16.6, 16.9, and 24.3 degrees 2-theta. | google.com |
| 3,5-Diphenyl-4,5-dihydro-2-phenylcarboxamide-1H-pyrazole | Monoclinic, P2₁/c | Phenyl cycles are rotated relative to the pyrazole ring; stabilized by intramolecular C-H···O and intermolecular C-H···O hydrogen bonds. | osti.gov |
Theoretical and Computational Chemistry Approaches to Pyrazole Carboxamide Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the fundamental electronic structure and properties of pyrazole (B372694) carboxamide systems.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the molecular geometry and electronic properties of pyrazole derivatives. Studies on compounds analogous to 3-Ethyl-1h-pyrazole-5-carboxamide show that DFT calculations, often using the B3LYP functional, can accurately predict structural parameters. derpharmachemica.com
For instance, DFT-based geometry optimization of related pyrazole compounds confirms the stability of the pyrazole ring framework, which tends to remain planar with minimal distortion even with various substitutions. A comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a structurally similar compound, revealed that the molecule adopts a planar conformation where all atoms lie in the same geometrical plane. researchgate.netnih.gov Such calculations provide fundamental insights into the electronic structure and help confirm the identity and stability of synthesized compounds. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is critical for understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. derpharmachemica.comsciensage.info
In related pyrazole compounds, the HOMO is typically localized on the pyrazole and any associated phenyl rings, indicating these are the primary sites for electron donation. The LUMO is often distributed across the pyrazole ring and electron-withdrawing groups, such as the carboxamide function. A small HOMO-LUMO energy gap suggests higher chemical reactivity. sciensage.info Quantum chemical calculations for various pyrazole derivatives have determined these energy values, providing a basis for predicting their chemical behavior. derpharmachemica.comsciensage.info
Table 1: Representative Frontier Molecular Orbital Energies for a Related Pyrazole Derivative Data derived from studies on analogous pyrazole systems.
| Molecular Orbital | Energy (Hartree) | Description |
| HOMO | ~ -0.215 | Highest Occupied Molecular Orbital; region of electron donation. |
| LUMO | ~ -0.049 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |
| Energy Gap (ΔE) | ~ 0.166 | Difference between LUMO and HOMO; indicates chemical reactivity. |
| Source: Adapted from findings on related pyrazole compounds. |
Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure within a molecule, including hyperconjugative interactions and intramolecular charge transfer. science.gov For pyrazole derivatives, NBO analysis helps to understand the delocalization of electrons and the stability conferred by interactions between filled and empty orbitals. science.govresearchgate.net
The Quantum Theory of Atoms in Molecules (AIM) is another powerful method used to analyze the nature of chemical bonds, particularly non-covalent interactions like hydrogen bonds. AIM studies have been used to investigate the hydrogen bonding interactions between pyrazole-based ligands and their biological targets, such as the HER2 receptor, by identifying bond critical points and quantifying the energy of these interactions. physchemres.org
Molecular Docking and Ligand-Based Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as a pyrazole carboxamide derivative, might interact with a biological target.
Molecular docking simulations are frequently performed on pyrazole carboxamide derivatives to estimate their binding affinities for various enzymatic and receptor targets. These studies have successfully predicted interactions with targets such as acetylcholinesterase (AChE), carbonic anhydrases (CAs), and various kinases. researchgate.netnih.gov The output of these simulations is typically a scoring function, often expressed in kcal/mol, which estimates the binding free energy. A lower energy score generally indicates a more favorable binding affinity. ekb.eg For example, docking studies on N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide showed a strong binding affinity of -9.3 kcal/mol for AChE. researchgate.net
Table 2: Predicted Binding Affinities of Analogous Pyrazole Derivatives to Various Molecular Targets
| Compound Type | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Phenyl-pyrazole-carboxamide derivative | Acetylcholinesterase (AChE) | -9.3 |
| Phenyl-pyrazole-carboxamide derivative | Butyrylcholinesterase (BChE) | -9.4 |
| Phenyl-pyrazole-carboxamide derivative | Glutathione S-transferase (GST) | -9.7 |
| Diarylpyrazole carboxamide derivative | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | -7.73 |
Source: Data from molecular docking studies on various pyrazole carboxamide analogues. researchgate.netekb.eg
Beyond predicting affinity, molecular docking provides detailed three-dimensional models of how a ligand interacts with the active site of a protein. These models are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
Studies on related pyrazole carboxamides consistently highlight the importance of specific types of interactions:
Hydrogen Bonding: The carboxamide moiety (-CONH2) is a key functional group that can act as both a hydrogen bond donor and acceptor. Docking studies frequently show this group forming hydrogen bonds with amino acid residues in the active site of enzymes, such as with His447 in AChE or with LYS 721 and GLU 638 in EGFR-TK. researchgate.netekb.eg
π-Stacking and Cation-π Interactions: The aromatic pyrazole ring can participate in π-π stacking with aromatic amino acid residues like tyrosine or tryptophan, and in cation-π interactions with charged residues. researchgate.net
For example, in the case of pyrazole derivatives targeting COX-2, electron-donating groups on the pyrazole scaffold have been shown to enhance hydrogen bonding interactions within the enzyme's active site, leading to stronger inhibition. mdpi.com These detailed interaction maps allow for the rational design of new derivatives with improved affinity and specificity.
Conformational Analysis and Intramolecular Interactions
The three-dimensional conformation of pyrazole carboxamide systems, including this compound, is a critical determinant of their chemical reactivity and biological activity. Theoretical and computational studies, alongside experimental data from techniques like X-ray crystallography, have shed light on the conformational preferences and the subtle intramolecular forces that govern the geometry of these molecules.
Detailed structural parameters for a closely related compound, N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, reveal a planar pyrazole ring system, which is a characteristic feature of this class of compounds. While the specific bond lengths and angles for this compound are not extensively documented in readily available literature, data from analogous crystal structures provide representative values.
Table 1: Representative Theoretical Structural Parameters for a Pyrazole Carboxamide System
| Parameter | Typical Value |
| Pyrazole Ring N-N Bond Length | ~1.35 Å |
| Pyrazole Ring C-C Bond Length | ~1.39 - 1.42 Å |
| Pyrazole Ring C-N Bond Length | ~1.33 - 1.37 Å |
| C(pyrazole)-C(carboxamide) Bond Length | ~1.49 Å |
| C=O (carboxamide) Bond Length | ~1.23 Å |
| C-N (carboxamide) Bond Length | ~1.34 Å |
| Dihedral Angle (Pyrazole Ring - Carboxamide) | ~5° - 15° |
Note: These values are illustrative and based on data from related pyrazole carboxamide structures. Actual values for this compound may vary.
In silico Pharmacological Studies (e.g., ADMET prediction of theoretical parameters related to absorption, distribution, metabolism, excretion, and toxicity)
In modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicological properties is crucial. In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools. For pyrazole carboxamide systems, including this compound, these computational approaches allow for the theoretical evaluation of their drug-like properties.
Numerous studies on novel pyrazole carboxamide derivatives have incorporated in silico ADMET predictions to guide the synthesis and biological testing of these compounds. mdpi.com Platforms such as SwissADME are commonly employed to calculate a range of physicochemical and pharmacokinetic parameters. researchgate.net These predictions help in identifying compounds with potentially favorable profiles for further development while flagging those with a higher likelihood of poor pharmacokinetics or toxicity.
A key aspect of these in silico evaluations is the assessment of "drug-likeness," often based on rules such as Lipinski's Rule of Five. These rules relate a compound's molecular properties to its potential for oral bioavailability. For this compound, theoretical calculations would assess parameters like its molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
Furthermore, in silico models can predict a variety of other crucial properties. These include aqueous solubility, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential for hepatotoxicity or other toxic effects. For instance, studies on related pyrazole derivatives have used computational tools to predict their potential as inhibitors of specific CYP isoforms, which is important for anticipating drug-drug interactions. mdpi.com
While a specific ADMET study for this compound is not prominently available, a theoretical assessment would typically involve the parameters presented in the following table.
Table 2: Representative In Silico ADMET Profile for a Pyrazole Carboxamide
| Parameter | Property Class | Predicted Value/Classification | Importance |
| Molecular Weight | Physicochemical | < 500 g/mol | Adherence to Lipinski's Rule |
| LogP (Lipophilicity) | Physicochemical | < 5 | Adherence to Lipinski's Rule |
| Hydrogen Bond Donors | Physicochemical | < 5 | Adherence to Lipinski's Rule |
| Hydrogen Bond Acceptors | Physicochemical | < 10 | Adherence to Lipinski's Rule |
| Topological Polar Surface Area (TPSA) | Absorption | < 140 Ų | Correlates with passive molecular transport |
| GI Absorption | Absorption | High | Prediction of absorption from the gastrointestinal tract |
| BBB Permeant | Distribution | No/Low | Predicts ability to cross the blood-brain barrier |
| CYP2D6 Inhibitor | Metabolism | Non-inhibitor | Predicts potential for drug-drug interactions |
| AMES Toxicity | Toxicity | Non-mutagenic | Predicts mutagenic potential |
| Hepatotoxicity | Toxicity | Low/No | Predicts potential for liver damage |
Note: The values in this table are representative of a typical in silico ADMET analysis for a small molecule like this compound and are for illustrative purposes. The actual predicted values would require a specific computational study.
The integration of these in silico predictions is a powerful strategy in medicinal chemistry, allowing for the early-stage prioritization of compounds with a higher probability of success in later, more resource-intensive stages of drug development.
Preclinical Biological Investigations of Pyrazole Carboxamides: Mechanistic Insights and Structure Activity Relationships
Anti-inflammatory Activities and Related Mechanistic Studies (in vitro, preclinical animal models)
Cyclooxygenase (COX) Enzyme Inhibition
A primary mechanism for the anti-inflammatory effects of many pyrazole (B372694) derivatives is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govresearchgate.net The sulfonamide group found in some pyrazole-based selective COX-2 inhibitors, such as celecoxib (B62257), has been identified as crucial for this selective inhibition. nih.gov
Research into various 1,5-diarylpyrazole derivatives has been a cornerstone of developing selective COX-2 inhibitors. nih.gov Studies on different series of pyrazole derivatives have consistently evaluated their COX-1 and COX-2 inhibitory activity, often using celecoxib or diclofenac (B195802) as reference drugs. nih.govresearchgate.net For instance, certain 1,3,4-trisubstituted pyrazole derivatives have shown excellent anti-inflammatory activity, comparable to the standard drug diclofenac. nih.gov Similarly, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives were found to be potent anti-inflammatory agents. nih.govmdpi.com
| Compound Class/Derivative | Target | Reported Activity/Finding | Reference |
|---|---|---|---|
| Pyrazole Derivatives | COX-1 and COX-2 | Inhibition of COX enzymes is a key mechanism for anti-inflammatory effects. | |
| 1,3,4-Trisubstituted Pyrazole Derivatives (e.g., Compound 5a) | Inflammation (in vivo) | Showed excellent activity (≥84.2% inhibition) compared to diclofenac (86.72%). | nih.gov |
| 3-Phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide Derivatives (e.g., Compound 10g) | Inflammation (in vivo) | Demonstrated potent activity with 78% inhibition after 3 hours. | nih.govmdpi.com |
| 1,5-Diarylpyrazole Skeleton (Celecoxib analogue) | COX-2 | The sulfonamide group is essential for selective COX-2 inhibition. | nih.gov |
Preclinical Assessment in Carrageenan-Induced Edema Models
The carrageenan-induced paw edema model in rats is a standard and widely used preclinical assay to evaluate acute anti-inflammatory activity. nih.govcu.edu.eg Numerous studies have employed this model to investigate the in vivo efficacy of newly synthesized pyrazole carboxamides and related derivatives. nih.govthieme-connect.com
In these studies, the test compound is administered to animals before inducing inflammation by injecting carrageenan into the paw. The subsequent reduction in paw swelling (edema) is measured over several hours and compared to control groups and standard drugs like indomethacin (B1671933) or diclofenac. nih.govcu.edu.egthieme-connect.com For instance, a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters showed significant protection from carrageenan-induced inflammation. thieme-connect.com Several other pyrazole derivatives have demonstrated potent activity in this model, with some showing efficacy comparable or even superior to reference NSAIDs. nih.govcu.edu.eg
| Compound Series | Key Finding in Carrageenan-Induced Edema Model | Reference |
|---|---|---|
| 5-Substituted-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esters | Compound 4c showed moderate anti-inflammatory activity compared to diclofenac sodium, with peak activity at 2 hours. | thieme-connect.com |
| Bis(3-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides) | Compounds 2e and 2f were found to be the most potent derivatives relative to indomethacin. | nih.gov |
| Various Pyrazole Derivatives (e.g., Compounds 3, 4, 8f, 10r) | Showed anti-inflammatory properties (61.12–62.67% inhibition) comparable to indomethacin (60.8% inhibition). | cu.edu.eg |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Compounds 2e and 2f exhibited significant anti-inflammatory activity compared to the control group. | nih.gov |
Antimicrobial Activities (Antibacterial and Antifungal) in vitro
The pyrazole nucleus is a constituent of many compounds possessing potent antimicrobial properties. srce.hrderpharmachemica.com Pyrazole carboxamide derivatives, in particular, have been a focus of research for developing new antibacterial and antifungal agents. ontosight.ainih.gov
Efficacy Against Bacterial and Fungal Pathogens
In vitro studies have demonstrated that pyrazole carboxamides are effective against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. srce.hrnih.gov
Antibacterial screening has shown activity against species such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. srce.hrnih.govresearchgate.net For example, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide was particularly effective against S. aureus and S. epidermidis. researchgate.net
Antifungal evaluations have revealed efficacy against pathogenic fungi like Candida albicans, Candida parapsilosis, Aspergillus niger, and Rhizoctonia solani. srce.hrnih.govnih.govjocpr.comscispace.com Certain ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate derivatives showed notable activity, with one compound being more active against C. parapsilosis than the reference drug fluconazole. srce.hrnih.gov
| Compound Derivative | Organism | Activity (MIC in µmol/mL or µg/mL) | Reference |
|---|---|---|---|
| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | E. coli | 0.038 | srce.hrnih.gov |
| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | P. aeruginosa | 0.067 | srce.hrnih.gov |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) | C. parapsilosis | 0.015 (More active than Fluconazole at 0.020) | srce.hrnih.gov |
| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide (2f) | S. aureus ATCC 25923 | 7.81 | researchgate.net |
| N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide (2f) | Clinical MRSA isolates | 1.96 - 7.81 | researchgate.net |
| 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide (10) | B. subtilis | 1 | jrespharm.com |
| Pyrazole carboxamide (7af) | A. porri | EC50 = 10.12 µg/mL | nih.gov |
Interference with Microbial Metabolism or Cell Wall Synthesis
The precise mechanisms of antimicrobial action for pyrazole carboxamides are varied and not always fully elucidated. Some derivatives are thought to interfere with essential microbial processes. For example, there is speculation that some compounds may disrupt the synthesis of the microbial cell wall or interfere with other vital metabolic pathways.
More recent research has uncovered a novel mechanism for certain pyrazole-3-carboxamides: acting as antibiotic adjuvants. nih.gov Instead of having potent direct antibacterial activity, these compounds can work synergistically with conventional antibiotics, such as colistin, to overcome resistance in multi-drug resistant bacteria like Acinetobacter baumannii. nih.gov This suggests a mechanism that may involve destabilizing the bacterial cell membrane or inhibiting efflux pumps, thereby re-sensitizing the bacteria to the partner antibiotic. The development of such adjuvants represents a promising strategy to combat antimicrobial resistance.
Anticancer / Antiproliferative Activities (in vitro cytotoxicity against cancer cell lines)
Pyrazole carboxamide derivatives have been the subject of extensive research for their potential as cancer chemotherapeutic agents, demonstrating cytotoxicity against various cancer cell lines. asianpubs.orgresearcher.life Studies have explored their efficacy against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (Huh7), and colorectal carcinoma (HCT116) cell lines, among others. nih.govnih.govresearchgate.net The antiproliferative effects are often attributed to several distinct mechanisms of action at the molecular level, including interactions with key enzymes, binding to DNA, and disruption of the cellular cytoskeleton.
A significant mechanism underlying the anticancer potential of pyrazole carboxamides is their ability to act as kinase inhibitors. ontosight.ai Kinases are crucial enzymes in cellular signal transduction pathways that are often dysregulated in cancer. Molecular docking studies have identified that certain pyrazole-5-carboxamide derivatives are potential inhibitors of human c-Met kinase and Janus kinase 1 (JAK1), two proteins that play important roles in tumor cell proliferation, survival, and metastasis. asianpubs.orgresearcher.liferesearchgate.net For instance, derivatives of 4-benzoylamino-1H-pyrazole-3-carboxamide have been identified as potent cyclin-dependent kinase 2 (CDK2) inhibitors, showing significant antiproliferative activity against melanoma and leukemia cell lines. mdpi.com
Certain pyrazole carboxamides have been shown to exert their anticancer effects by interacting directly with DNA. Studies on novel 1H-pyrazole-3-carboxamide derivatives revealed their ability to bind to the minor groove of calf thymus DNA (CT-DNA). nih.govjst.go.jp One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), exhibited a high DNA-binding affinity (K(pym-5)=1.06×10^5 M^-1). nih.govjst.go.jp This interaction was strong enough to displace ethidium (B1194527) bromide from a DNA-ethidium bromide complex, indicating a significant impact on DNA conformation. nih.gov Furthermore, this compound demonstrated the ability to induce cleavage of supercoiled plasmid pBR322 DNA, suggesting that DNA damage is a potential mechanism for its antitumor activity. nih.govjst.go.jp The interaction and subsequent cleavage of DNA can disrupt replication and transcription, ultimately leading to cancer cell death. researchgate.netresearchgate.net
Disruption of microtubule dynamics is a validated strategy in cancer therapy. Several pyrazole carboxamide derivatives have been identified as inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division. nih.govresearchgate.net Structurally diverse indole-3-pyrazole-5-carboxamide analogues have shown potent antiproliferative activity against liver, breast, and colon cancer cell lines. nih.govresearchgate.net
One promising derivative, compound 18 , displayed significant activity against hepatocellular cancer cells with IC₅₀ values between 0.6–2.9 μM and moderately inhibited tubulin polymerization with an IC₅₀ of 19 μM. nih.govresearchgate.net Mechanistic studies confirmed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis in liver cancer cells. nih.govresearchgate.net Molecular docking simulations suggest these compounds may interact with the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules. nih.govmdpi.com
| Compound Class | Mechanism of Action | Key Findings | References |
|---|---|---|---|
| 1,3-dimethyl-1H-pyrazole-5-carboxamides | Kinase Inhibition | Showed promising cytotoxicity profiles against six cancer cell lines; docking studies suggest interaction with c-Met kinase and JAK1. | asianpubs.org, researcher.life |
| 1H-pyrazole-3-carboxamides | DNA Binding & Cleavage | Compound pym-5 showed high DNA-binding affinity (K = 1.06×105 M-1) and cleaved plasmid DNA. | nih.gov, jst.go.jp |
| Indole-3-pyrazole-5-carboxamide Analogues | Tubulin Polymerization Inhibition | Compound 18 showed potent activity against liver cancer cells (IC₅₀: 0.6–2.9 μM) and inhibited tubulin polymerization (IC₅₀: 19 μM). | nih.gov, researchgate.net |
Other Investigational Biological Activities (in vitro, preclinical animal models)
Beyond their anticancer properties, pyrazole carboxamides are being investigated for a range of other therapeutic applications, including the management of metabolic and oxidative stress-related conditions.
A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. researchgate.net The inhibition of these enzymes slows the digestion and absorption of carbohydrates, leading to a lower rise in blood glucose levels after meals. researchgate.net Numerous studies have highlighted that pyrazole derivatives can be effective inhibitors of both α-amylase and α-glucosidase. researchgate.netnih.govnih.govsid.iracs.org
For example, a series of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines demonstrated good to excellent in vitro inhibitory activities against α-glucosidase, with some compounds being significantly more potent than the standard drug acarbose. nih.gov Similarly, dihydropyrazole derivatives have shown excellent α-amylase inhibitory activity, with several compounds exhibiting greater potency than acarbose. acs.org The hydrazide moiety within some pyrazole structures is believed to interact with the active site of α-glucosidase, contributing to the inhibitory effect. researchgate.net
| Compound/Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference Standard (Acarbose IC₅₀) | References |
|---|---|---|---|---|
| 6-Amino-pyrazolo[1,5-a]pyrimidines (e.g., Compound 3d) | α-Glucosidase | 15.2 ± 0.4 µM | 750.0 ± 1.5 µM | nih.gov |
| 5-Arylpyrazole-glucose Hybrids (e.g., Compound 8g) | α-Glucosidase | 0.5 µM | 750.0 µM | nih.gov |
| Dihydropyrazole Derivatives (e.g., Compound 11) | α-Amylase | 0.5509 μM | 73.12 μM | acs.org |
| Benzimidazole-urea Hybrids (e.g., Compound 3c) | α-Amylase | 18.65 ± 0.23 μM | 14.21 ± 0.06 μM | mdpi.com |
| Benzimidazole-urea Hybrids (e.g., Compound 3c) | α-Glucosidase | 17.47 ± 0.03 μM | 15.41 ± 0.32 μM | mdpi.com |
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various diseases. Pyrazole derivatives have demonstrated notable antioxidant properties, acting as free radical scavengers. rdd.edu.iqresearchgate.net The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. farmaceut.org
Studies on 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, which are structurally related to pyrazole carboxamides, have confirmed their antioxidant capabilities. rdd.edu.iqresearchgate.net Furthermore, a series of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone (B49325) hybrids were synthesized and shown to possess moderate to good antioxidant activities. researchgate.net This suggests that the pyrazole carboxamide scaffold can be a valuable template for developing agents that can mitigate oxidative damage.
Endothelin-1 (B181129) Antagonist Activities
Pyrazole-5-carboxylic acids, the parent acid form of carboxamides, have been identified as a significant class of endothelin (ET) antagonists. Research has demonstrated that these compounds can exhibit potent and selective antagonism for endothelin receptors, particularly the ET(A) subtype. The transition from lower-affinity pyrazol-5-ol ligands, discovered through random screening, to these high-affinity carboxylic acid derivatives marked a significant step in the development of nonpeptide endothelin antagonists. google.commdpi.com
The optimization of these pyrazole-based compounds has led to the development of derivatives with nanomolar receptor affinity. mdpi.com Studies have explored a range of substitutions on the pyrazole core to modulate activity and selectivity, resulting in compounds that are either selective for the ET(A) receptor, moderately selective for the ET(B) receptor, or have a mixed ET(A)/ET(B) antagonist profile. google.com For instance, certain indole (B1671886) non-peptide endothelin antagonists derived from this structural class show an IC50 of 2 nM for the ETA receptor. mdpi.com This line of research highlights the potential of the pyrazole carboxamide scaffold in developing treatments for conditions where endothelin-1 is a key pathological mediator, such as pulmonary hypertension and renal failure. mdpi.com
Carbonic Anhydrase (CA) Inhibition
A number of pyrazole carboxamide derivatives have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme crucial in various physiological processes. Studies have synthesized and evaluated series of these compounds against several human (h) CA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. vcu.edunih.gov
The inhibitory mechanism of these non-sulfonamide-based inhibitors is distinct from classical sulfonamide inhibitors. karger.com X-ray crystallography and computational modeling have shown that the pyrazole carboxylic acid chemotype can produce an indirect interference with the zinc ion in the enzyme's active site. karger.commedchemexpress.eu The inhibitory potency and isoform selectivity are highly dependent on the substitution patterns on the pyrazole ring and the carboxamide moiety. For example, in a series of N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-1H-pyrazole-5-carboxamides, the presence of a 2-hydroxyphenyl substituent at the C3 position of the pyrazole ring was found to be detrimental to activity. vcu.edu In contrast, other derivatives have demonstrated potent and selective inhibition. One study identified a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivative as a highly effective inhibitor of hCA XII with a Ki of 0.21 μM. karger.com These findings suggest that pyrazole carboxamides can be tailored to achieve isoform-selective CA inhibition, offering potential therapeutic applications. nih.govresearchgate.net
| Compound | Target Isoform | Inhibitory Constant (Ki) | Reference |
|---|---|---|---|
| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivative (2c) | hCA XII | 0.21 µM | karger.com |
| N-{2-[4-(Aminosulfonyl)phenyl]ethyl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (5a) | Multiple hCA isoforms | Activity reported as detrimental | vcu.edu |
| General Pyrazole Carboxylic Acid Amides | hCA I and II | Inhibitory effects investigated | researchgate.net |
Investigation of Neurological Targets (e.g., 5-HT3A receptor antagonism)
The pyrazole carboxamide scaffold has been extensively explored for its activity against various neurological targets, demonstrating its potential in treating a range of central nervous system (CNS) disorders. nih.gov While specific data on 3-Ethyl-1H-pyrazole-5-carboxamide's activity on the 5-HT3A receptor is not prominently documented, related pyrazole carboxamide derivatives have been investigated as ligands for serotonin (B10506) receptors and other key neurological proteins.
For instance, a patent discloses 5-substituted-1H-pyrazole-3-carboxamide derivatives as selective antagonists of the 5-HT2B receptor, suggesting potential applications in treating migraine, pain, and irritable bowel syndrome (IBS). google.com Furthermore, research into 5-HT3 receptor ligands has involved the synthesis of 1H-pyrazole-1-carboxamide intermediates, indicating the scaffold's relevance in targeting this receptor class. vcu.edu
Beyond serotonin receptors, pyrazole carboxamides have shown affinity for other significant neurological targets:
Cannabinoid Receptors: Pyrazole derivatives, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), are well-known potent and specific antagonists for the brain cannabinoid receptor (CB1). acs.org
Opioid Receptors: Pyrazole-1-carboxamide derivatives have been discovered as novel Gi-biased µ-opioid receptor (MOR) agonists, offering a potential new strategy for analgesics with fewer side effects. kribb.re.kr
RAGE Inhibitors: In the context of Alzheimer's disease, a series of pyrazole-5-carboxamides were developed as novel inhibitors of the Receptor for Advanced Glycation End products (RAGE), with some analogs demonstrating brain Aβ-lowering effects. nih.gov
Other CNS Targets: Pyrazole derivatives have also been investigated as neurotensin (B549771) receptor type 2 (NTS2) ligands, trace amine-associated receptor 1 (TAAR1) agonists, and neuronal nitric oxide synthase (nNOS) inhibitors, highlighting the broad neuropharmacological potential of this chemical class. google.comacs.orgnih.gov
| Pyrazole Derivative Class | Neurological Target | Observed Activity | Reference |
|---|---|---|---|
| Pyrazole-3-carboxamides | 5-HT2B Receptor | Antagonist | google.com |
| Biarylpyrazole Carboxamides | Cannabinoid CB1 Receptor | Antagonist | acs.org |
| Pyrazole-1-carboxamides | µ-Opioid Receptor (MOR) | Gi-biased Agonist | kribb.re.kr |
| Pyrazole-5-carboxamides | Receptor for Advanced Glycation End products (RAGE) | Inhibitor | nih.gov |
| 5-ethyl-4-methyl-pyrazole-3-carboxamide derivative | Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | google.com |
Structure-Activity Relationship (SAR) Studies of Pyrazole Carboxamide Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazole carboxamides. These studies systematically alter the substituents on the pyrazole ring and the carboxamide functionality to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Impact of Substitutions on Biological Efficacy
The biological efficacy of pyrazole carboxamide derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.
Substitutions on the Pyrazole Ring:
Position 1: In the context of cannabinoid CB1 receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring was found to be a key requirement for potent activity. acs.org
Position 3: The carboxamide group at the C3-position is a critical feature for CB1 antagonism. acs.org Modifications to this amide have been shown to modulate affinity and selectivity for various targets.
Position 4: The introduction of a methyl group at the C4 position, as seen in the CB1 antagonist SR141716A, contributes to the compound's high affinity. acs.org For other targets, substitutions at this position can be tailored; for example, adding a methyl group to the pyrazole ring in a series of trypanocidal agents resulted in a loss of effect. nih.gov
Position 5: A para-substituted phenyl ring at the C5-position is another essential element for potent CB1 antagonism. The specific substituent on this phenyl ring fine-tunes the activity, with a p-iodophenyl group yielding one of the most potent compounds in its series. acs.org
Substitutions on the Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen (the R-group in a -CONH-R structure) is a key determinant of biological activity. For CB1 antagonists, a piperidinyl group on the carboxamide was part of the optimal structure. acs.org For inhibitors of meprin α and β, the introduction of acidic moieties like carboxyphenyl groups or their bioisosteres significantly influenced potency and selectivity. mdpi.com
The electronic properties of substituents also play a vital role. For anti-inflammatory activity, monosubstituted electron-withdrawing groups on a phenyl ring attached to the pyrazole nucleus were shown to confer strong efficacy. google.com Conversely, for certain antifungal pyrazole carboxamide derivatives, compounds with electron-donating groups proved more effective than those with electron-withdrawing groups. kribb.re.kr These examples underscore that small structural modifications can drastically influence the biological activity, allowing for the rational design of pyrazole derivatives for specific therapeutic targets. nih.gov
Exploration of Pyrazole Carboxamide Utility in Diverse Chemical Science Disciplines
Applications in Agricultural Chemistry
The pyrazole (B372694) carboxamide core is a well-established pharmacophore in the agrochemical industry, leading to the development of various agents for crop protection.
Development of Nematicidal Agents
Research has demonstrated the potential of pyrazole-5-carboxamide derivatives as nematicidal agents. A series of novel pyrazole-5-carboxamide compounds were synthesized and tested for their activity against the root-knot nematode Meloidogyne incognita. While some of these compounds showed moderate activity at a concentration of 10 mg/L, molecular docking simulations suggested that they interact with succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain. researchgate.net This interaction, involving hydrogen bonds, provides a basis for the further design of more potent nematicides based on this chemical structure. researchgate.netlookchem.com Another study also highlighted that chromone (B188151) derivatives containing a substituted pyrazole scaffold could be optimized to discover new and highly effective nematicidal leads. researchgate.net
Design of Fungicides
The pyrazole carboxamide structure is a key component in a number of commercial fungicides. This is largely due to their ability to act as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiration process. researchgate.net For instance, a series of pyrazole-4-carboxamide derivatives with an N-methoxy group were designed and synthesized, with many showing good activity against Sclerotinia sclerotiorum at a concentration of 50 ppm. researchgate.net
Furthermore, research into new pyrazole-carboxamides containing an α-aminoacetanilide moiety has yielded compounds with excellent inhibitory activities against a range of fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, Monilinia fructicola, and Alternaria brassicae. scispace.com Specifically, compounds with a single electron-donating group on the para-position of a phenyl or benzyl (B1604629) group demonstrated significant fungicidal properties. scispace.com The development of pyrazole carboxanilide fungicides continues to be an active area of research. google.com
Research into Insecticidal Properties
The pyrazole carboxamide framework is the basis for several commercial insecticides, such as tebufenpyrad (B1682729) and tolfenpyrad. nih.gov These compounds function by inhibiting the mitochondrial electron transport chain in insects. ontosight.ai Building on this, numerous studies have focused on synthesizing novel pyrazole-5-carboxamide derivatives to discover new insecticidal agents.
One study involved the design and synthesis of two series of novel pyrazole-5-carboxamides. The results indicated high insecticidal activity against the cotton bollworm (Helicoverpa armigera), with some compounds showing 60% stomach activity at a concentration of 5 mg/kg. nih.gov Additionally, certain derivatives exhibited significant foliar contact activity against the bean aphid (Aphis craccivora), with mortality rates of up to 100% at 200 mg/kg. nih.gov
Another research effort focused on synthesizing 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings. Several of these compounds demonstrated good activity against Aphis fabae, with one compound, in particular, showing an 85.7% mortality rate at a concentration of 12.5 mg/L, comparable to the commercial insecticide imidacloprid. d-nb.inforesearchgate.net The design of these novel insecticides often draws inspiration from the structures of existing commercial products. d-nb.info
Table 1: Insecticidal Activity of Selected Pyrazole Carboxamide Derivatives
| Compound Series | Target Pest | Activity | Concentration |
| α-chloromethyl-N-benzyl pyrazole-5-carboxamides | Cotton Bollworm (Helicoverpa armigera) | 60% stomach activity | 5 mg/kg |
| Pyrazole-5-carboxamide derivatives | Bean Aphid (Aphis craccivora) | 95-100% foliar contact activity | 200 mg/kg |
| 1H-pyrazole-5-carboxylic acid with oxazole/thiazole rings | Aphis fabae | 85.7% mortality | 12.5 mg/L |
Pyrazole Carboxamides as Building Blocks in Organic Synthesis
The pyrazole carboxamide scaffold, and specifically its precursor 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, serves as a versatile building block in organic synthesis. evitachem.com This is due to the reactivity of the carboxylic acid group, which can readily undergo reactions such as esterification and amide formation. evitachem.com This allows for the creation of a diverse library of derivative compounds with potentially enhanced biological activities.
The synthesis of pyrazole carboxamides often involves the use of coupling agents to facilitate the formation of the amide bond. smolecule.com Common reagents for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and N,N'-dicyclohexylcarbodiimide (DCC). smolecule.combibliomed.org These agents activate the carboxylic acid, enabling its reaction with an amine to form the desired carboxamide. smolecule.com The synthesis of various pyrazole derivatives often starts from simpler pyrazole precursors, which are then modified to introduce different functional groups. google.comsemanticscholar.org
Potential in Material Science and Advanced Materials Development
The unique structural and electronic properties of pyrazole derivatives, including 3-Ethyl-1h-pyrazole-5-carboxamide, suggest their potential for applications in material science. While this area is less explored compared to their agrochemical and pharmaceutical applications, the inherent properties of the pyrazole ring, such as its stability and ability to coordinate with metal ions, make it a candidate for the development of advanced materials. medchemexpress.eu
Research has indicated that pyrazole compounds can be used to create polymers and coatings with enhanced durability and resistance to environmental factors. The trifluoromethyl group, when incorporated into the pyrazole ring, can further enhance the molecule's properties, making it suitable for developing advanced materials. smolecule.com The ability of pyrazole-3-carboxylic acid to chelate with metal ions and form stable complexes opens up possibilities for creating novel materials with specific optical or magnetic properties. medchemexpress.eu
Perspectives on Future Research and Emerging Avenues for 3 Ethyl 1h Pyrazole 5 Carboxamide
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of pyrazole (B372694) derivatives is a well-explored area, yet the pursuit of more sustainable and efficient methods remains a key research objective. mdpi.combenthamdirect.com Traditional methods for creating pyrazole carboxamides often involve multi-step processes. scielo.br For instance, the synthesis of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester has been achieved through the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl sulfate, a method that raises environmental concerns due to the high toxicity of the reagent. google.com An alternative, greener approach utilizes dimethyl carbonate, a non-toxic substitute, resulting in a high yield of approximately 90% and fewer by-products. google.com
Future research will likely focus on the development of one-pot syntheses and the use of environmentally benign catalysts. For example, a mixture of FeCl3 and polyvinyl pyrrolidine (B122466) (PVP) has been used as a homogeneous catalyst in a green solvent system of water/PEG-400 for the synthesis of pyrazole derivatives. mdpi.com Similarly, CuO/ZrO2 has been employed as a recyclable catalyst for the synthesis of pyrazole-4-carbonitrile derivatives in aqueous media. researchgate.net These approaches align with the principles of green chemistry by minimizing waste and avoiding hazardous materials.
The development of efficient synthetic routes is crucial for producing a diverse library of 3-Ethyl-1H-pyrazole-5-carboxamide analogs for further biological evaluation.
Comprehensive Mechanistic Elucidation of Biological Actions
While numerous pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, a detailed understanding of their mechanisms of action is often incomplete. mdpi.comnih.gov For instance, some pyrazole-carboxamides are known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a mechanism that is particularly relevant for their fungicidal properties. nih.govnih.govresearchgate.net Molecular docking studies have shown that these compounds can interact with key amino acid residues in the active site of SDH, such as TRP 173, through hydrogen bonding. nih.gov
However, the biological activity of pyrazole derivatives is not limited to SDH inhibition. Some have been found to inhibit other enzymes like cyclooxygenase (COX), with some compounds showing potent COX-2 inhibitory activity. mdpi.com Still others may have entirely different molecular targets. For example, some pyrazole derivatives have been investigated as cannabinoid receptor antagonists. elsevierpure.com The diverse biological activities suggest that these compounds may interact with multiple targets within the cell. nih.gov
Future research should employ a combination of in vitro and in silico techniques to comprehensively map the biological targets of this compound and its derivatives. This will not only provide a clearer picture of their therapeutic potential but also aid in the identification of potential off-target effects.
Rational Design of Next-Generation Pyrazole Carboxamide Derivatives based on SAR
Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective therapeutic agents. elsevierpure.comdigitellinc.com For pyrazole carboxamides, SAR studies have identified key structural features that contribute to their biological activity. For instance, in the context of cannabinoid CB1 receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be crucial for potent activity. elsevierpure.com
Similarly, for antifungal pyrazole-aromatic containing carboxamides, the presence of a difluoromethyl pyrazole-(m-benzene) carboxamide scaffold was shown to significantly increase activity. nih.gov The nature and position of substituents on the pyrazole ring and the carboxamide nitrogen are critical determinants of biological activity and selectivity. acs.orgnih.gov
Future research will leverage these SAR insights to design novel analogs of this compound with improved efficacy and target specificity. This will involve the strategic modification of the core pyrazole structure and the attached functional groups to optimize interactions with their biological targets.
Exploration of Polypharmacology and Multi-target Interactions
The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs act on multiple targets, a phenomenon known as polypharmacology. nih.govnih.gov Pyrazole derivatives, with their diverse biological activities, are prime candidates for investigation in this area. nih.gov A single pyrazole-based compound may simultaneously modulate the activity of several proteins or pathways, which could lead to enhanced therapeutic efficacy or novel applications. nih.gov
For example, some pyrazole derivatives have shown both anti-inflammatory and analgesic properties, potentially through the dual inhibition of COX and other pain-related targets. academicstrive.comnih.gov The ability to target multiple components of a disease network could be particularly advantageous in complex multifactorial diseases.
Future research should systematically explore the polypharmacological profile of this compound and its analogs. This will require the use of high-throughput screening methods and computational approaches to identify multiple cellular targets and understand the resulting synergistic or antagonistic effects.
Expanding Applications in Agrochemicals and Materials Science
The utility of pyrazole carboxamides extends beyond medicine into the realms of agrochemicals and materials science. researchgate.netchesci.com In agriculture, pyrazole carboxamides are well-established as fungicides, with several commercial products on the market. nih.govchesci.com Their mode of action often involves the inhibition of succinate dehydrogenase, a key enzyme in fungal respiration. nih.govacs.org Research is ongoing to develop new pyrazole-based fungicides with improved spectrum and potency. nih.gov Beyond fungicides, pyrazole derivatives have also shown promise as insecticides and herbicides. chesci.comchemimpex.comchemimpex.com
In the field of materials science, the unique photophysical properties of pyrazole derivatives make them attractive for the development of novel materials. mdpi.com Their conjugated structure can give rise to fluorescence, making them suitable for use as sensors and in organic electronics. mdpi.com The incorporation of pyrazole units into polymers or other materials can impart specific electronic or optical properties.
Future research will likely see an expansion of the applications of this compound and its derivatives in these areas. This will involve the synthesis and characterization of new compounds with tailored properties for specific applications, from crop protection to advanced materials.
Q & A
Q. What are the optimal synthetic routes for 3-Ethyl-1H-pyrazole-5-carboxamide?
Methodological Answer: The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines to form the pyrazole core. For carboxamide formation, coupling reactions (e.g., using carbodiimides like EDC/HOBt) with amines are employed. For example, in related pyrazole carboxamides, ethyl esters are hydrolyzed to carboxylic acids, followed by activation with coupling reagents (e.g., thionyl chloride) and reaction with amines . Key steps include:
- Cyclocondensation : Ethyl acetoacetate and substituted hydrazines in ethanol under reflux (70–80°C, 6–8 hours).
- Amidation : Hydrolysis of the ester to carboxylic acid (using NaOH/EtOH), followed by coupling with ethylamine via HATU/DIPEA in DMF. Purity is confirmed by silica gel chromatography (eluent: ethyl acetate/hexane) and ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl group protons) .
Q. How can the purity and structure of this compound be validated?
Methodological Answer: Use a combination of:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
Q. What solvents and reaction conditions are suitable for its synthesis?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency.
- Temperature : Cyclocondensation at 70–80°C; amidation at 0–25°C to minimize side reactions.
- Catalysts : Use DMAP for ester hydrolysis or HATU for amine coupling. Avoid aqueous conditions during amidation to prevent hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrazole ring) affect bioactivity?
Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:
- Electron-withdrawing groups (e.g., -CF₃ at position 3) to enhance metabolic stability.
- Bulkier substituents (e.g., benzyl groups) to probe steric effects on target binding. Test analogs in in vitro assays (e.g., enzyme inhibition, receptor binding) and compare IC₅₀ values. For example, pyrazole carboxamides with trifluoromethyl groups showed improved blood-brain barrier penetration in mGluR5 ligand studies .
Q. What strategies resolve contradictions in reported synthetic yields for similar pyrazole carboxamides?
Methodological Answer:
- Variable Analysis : Systematically test reaction parameters (e.g., solvent polarity, catalyst loading, temperature) using design-of-experiment (DoE) frameworks.
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., unhydrolyzed esters) or degradation products.
- Reproducibility : Optimize moisture-sensitive steps (e.g., carbodiimide coupling) under inert atmosphere. For example, yields improved from 45% to 78% in anhydrous DMF with molecular sieves .
Q. How can metabolic stability of this compound be assessed?
Methodological Answer: Use hepatic microsomal assays :
- Incubate the compound with liver microsomes (human/rat) and NADPH cofactor at 37°C.
- Monitor degradation via LC-MS at 0, 15, 30, and 60 minutes.
- Calculate half-life (t₁/₂) and intrinsic clearance (Cl₋int). Replace labile groups (e.g., ethyl esters) with methyl or cyclopropyl moieties to enhance stability .
Q. What in vitro models are appropriate for evaluating its enzyme inhibition potential?
Methodological Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with purified kinases (e.g., PKC, MAPK).
- CYP450 Inhibition : Screen against CYP3A4/2D6 isozymes using luminescent substrates (e.g., Luciferin-IPA).
- Dose-Response Curves : Generate IC₅₀ values with 8-point dilution series (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinases) .
Data Analysis & Optimization
Q. How to interpret conflicting spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer:
- Tautomerism Check : Pyrazole rings exhibit tautomerism; use 2D NMR (¹H-¹³C HSQC) to confirm proton assignments.
- Solvent Artifacts : Compare DMSO-d6 vs. CDCl₃ spectra; DMSO may cause peak broadening for NH protons.
- Impurity Peaks : Cross-reference with LC-MS data to rule out unreacted starting materials .
Q. What computational methods predict its physicochemical properties?
Methodological Answer:
Q. How to optimize reaction scalability for multi-gram synthesis?
Methodological Answer:
- Flow Chemistry : Use continuous flow reactors for cyclocondensation (residence time: 20–30 minutes at 80°C).
- Workup Simplification : Replace column chromatography with acid-base extraction (e.g., 10% HCl wash to remove unreacted hydrazine).
- Yield Improvement : Scale in 1:5 solvent-to-substrate ratio with mechanical stirring to ensure homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
